N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O4/c1-30-12-14-32(15-13-30)24(20-7-9-23-19(16-20)6-5-11-31(23)2)18-28-26(33)27(34)29-22-17-21(35-3)8-10-25(22)36-4/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKSBAQEABUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethoxyphenyl moiety , a tetrahydroquinoline derivative , and an ethanediamide linkage . These structural components contribute to its lipophilicity and influence its interactions with biological targets.
Structural Characteristics
| Component | Description |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and biological interactions |
| Tetrahydroquinoline Derivative | Potential involvement in receptor binding |
| Ethanediamide Linkage | May affect chemical reactivity |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Properties
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cancer progression. Ongoing mechanistic studies aim to elucidate these interactions further.
2. Anti-inflammatory Effects
- The compound has shown potential in reducing inflammation-related markers in vitro and in vivo, indicating its applicability in treating inflammatory disorders.
3. Neuropharmacological Activities
- The tetrahydroquinoline moiety suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate that it may:
- Bind to specific enzymes involved in cell signaling pathways.
- Interact with receptors associated with pain and inflammation.
- Influence gene expression related to cell growth and apoptosis.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological properties indicated that the compound could modulate dopamine and serotonin levels, which may have implications for mood disorders.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds similar to N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit promising antimicrobial activities. For instance:
- Compounds with similar structures have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
CNS Activity
The tetrahydroquinoline component suggests potential central nervous system (CNS) activity. Research indicates that such compounds may interact with neurotransmitter systems:
Cholinesterase Inhibition
Compounds structurally related to this compound have been evaluated for their ability to inhibit cholinesterase enzymes. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Drug Development
Given its diverse biological activities, this compound could serve as a lead compound in drug development targeting:
- Antimicrobial Agents : Development of new antibiotics or antifungals based on its structure.
- CNS Disorders : Potential treatments for anxiety or depression through modulation of neurotransmitter systems.
Case Studies
Several studies have highlighted the efficacy of compounds with similar frameworks:
- Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited significant antimicrobial activity against resistant strains .
- CNS Effects : Research on tetrahydroquinoline derivatives indicated promising results in reducing anxiety-like behaviors in rodent models .
- Cholinesterase Inhibition : Compounds with similar structures showed selective inhibition of butyrylcholinesterase over acetylcholinesterase, suggesting potential for treating cognitive decline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Variations
The compound’s closest analog, N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl]ethanediamide (CAS: 921924-45-0), replaces the 4-methylpiperazine group with a morpholino group . This substitution highlights critical differences in electronic and steric properties:
| Property | Target Compound (4-Methylpiperazine) | Morpholine Analog |
|---|---|---|
| Heterocycle | 4-Methylpiperazine (N-methylated) | Morpholine (O-containing) |
| Basicity (pKa) | Higher (due to tertiary amine) | Lower (ether oxygen) |
| Lipophilicity (LogP) | Increased (methyl group) | Reduced (polar oxygen) |
| Hydrogen Bonding | Two H-bond acceptors (N) | One H-bond acceptor (O) |
Pharmacological Implications
Morpholine’s oxygen atom may reduce metabolic stability via oxidative pathways .
Target Binding :
- The methylpiperazine group’s basic nitrogen could engage in stronger ionic interactions with acidic residues (e.g., aspartate/glutamate in kinases).
- Morpholine’s oxygen may favor interactions with hydrophobic pockets, as seen in kinase inhibitors like imatinib derivatives.
Synthetic Complexity :
- Introducing 4-methylpiperazine requires additional methylation steps, whereas morpholine is often incorporated via nucleophilic substitution .
Research Findings and Data Gaps
While crystallographic data for the target compound are lacking, its morpholine analog has been structurally characterized using SHELX-based refinement tools, underscoring the role of X-ray crystallography in confirming heterocyclic conformations . However, comparative pharmacological data (e.g., IC50 values, ADMET profiles) are absent in the provided evidence, necessitating further experimental studies to quantify potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for preparing N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide?
The compound can be synthesized via multi-step nucleophilic substitution and amidation reactions. Key steps include:
- Piperazine functionalization : React 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazinyl moiety .
- Amide coupling : Use ethanedioyl dichloride or EDCI/HOBt-mediated coupling to link the tetrahydroquinoline-piperazine intermediate with the 2,5-dimethoxyphenyl group .
- Purification : Employ normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol) followed by amine-phase chromatography for high-purity isolation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- ¹H/¹³C NMR : Analyze peak splitting patterns to confirm stereochemistry and substituent positions. For example, aromatic protons in the dimethoxyphenyl group appear as distinct singlets (δ 6.5–7.5 ppm), while piperazine protons show broad singlets (δ 2.4–3.2 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]⁺) and purity (>95%) .
Q. What pharmacological targets are hypothesized for this compound?
Based on structural analogs (e.g., piperazine-linked quinoline derivatives), potential targets include:
- Serotonin/dopamine receptors : The piperazine moiety may interact with GPCRs involved in neurotransmission .
- Kinase inhibition : The tetrahydroquinoline scaffold is common in kinase inhibitors (e.g., EGFR, CDK4/6) .
Advanced Research Questions
Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?
- Factor screening : Use a 2³ factorial design to test variables like temperature (60–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Et₃N) .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, DMF, K₂CO₃) to maximize yield (>40%) while minimizing byproducts .
Q. What computational tools are suitable for predicting binding affinity or pharmacokinetics?
Q. How should structural-activity relationships (SAR) be explored for this compound?
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .
- Off-target profiling : Screen against a panel of 50+ receptors/enzymes to rule out nonspecific binding .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
